molecular formula C8H9NO2 B7767484 4-Methoxybenzamide CAS No. 8424-93-9

4-Methoxybenzamide

Cat. No.: B7767484
CAS No.: 8424-93-9
M. Wt: 151.16 g/mol
InChI Key: GUCPYIYFQVTFSI-UHFFFAOYSA-N
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Description

It is a white crystalline powder with a melting point of 164-167°C . This compound is a member of the benzamide family and is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring at the para position relative to the amide group (-CONH2).

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxybenzamide can be synthesized through various methods. One common method involves the reaction of 4-methoxybenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride . The reaction typically proceeds as follows: [ \text{CH3OC6H4COOH} + \text{NH3} \rightarrow \text{CH3OC6H4CONH2} + \text{H2O} ]

Industrial Production Methods: In industrial settings, this compound can be produced by the reaction of 4-methoxybenzonitrile with water in the presence of a catalyst. The reaction is carried out under high pressure and temperature to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methoxybenzoic acid.

    Reduction: Reduction of this compound can yield 4-methoxyaniline.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products Formed:

    Oxidation: 4-Methoxybenzoic acid.

    Reduction: 4-Methoxyaniline.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

4-Methoxybenzamide has several applications in scientific research:

Comparison with Similar Compounds

    4-Hydroxybenzamide: Similar structure but with a hydroxyl group (-OH) instead of a methoxy group.

    4-Chlorobenzamide: Contains a chlorine atom (-Cl) instead of a methoxy group.

    4-Nitrobenzamide: Contains a nitro group (-NO2) instead of a methoxy group.

Uniqueness: 4-Methoxybenzamide is unique due to its methoxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research contexts where other benzamides may not be as effective .

Properties

IUPAC Name

4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCPYIYFQVTFSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40879434
Record name P-METHYOXYBENZAMIDE
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3424-93-9, 8424-93-9
Record name 4-Methoxybenzamide
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Record name 4-Methoxybenzamide
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Record name p-Methoxybenzamide
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Record name p-Anisamide
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Record name 4-methoxybenzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does 4-methoxybenzamide exhibit any known biological activity?

A1: Yes, research suggests this compound derivatives demonstrate anti-viral activity, specifically against Enterovirus 71 (EV71) strains. [] These derivatives act as inhibitors, effectively targeting the virus and reducing its ability to replicate. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C8H9NO2. Its molecular weight is 151.16 g/mol.

Q3: What spectroscopic data is available for characterizing this compound?

A3: Various spectroscopic techniques are used to characterize this compound, including:* NMR Spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming its structure. []* Mass Spectrometry (MS): Confirms the molecular weight and provides insights into fragmentation patterns. []* Infrared Spectroscopy (IR): Identifies functional groups present in the molecule based on characteristic absorption bands.

Q4: How do structural modifications to this compound impact its activity?

A4: Research indicates that introducing specific substituents on the phenyl ring of this compound derivatives can significantly influence their potency and selectivity against certain targets. For instance, the addition of a bromine atom at the para position of the N-phenyl ring significantly enhances the anti-EV71 activity. [] Furthermore, modifications to the amide linkage and alkoxy groups can also affect the inhibitory activity of these compounds, particularly against PDE IV. []

Q5: Are there any known formulation strategies to improve the stability or solubility of this compound?

A5: While specific formulation strategies for this compound itself are not detailed in the provided research, similar compounds have been investigated for targeted drug delivery. For instance, this compound has been utilized in conjunction with gold core silica shell nanospheres to facilitate combinatorial drug delivery of doxorubicin and acridine orange for potential cancer therapy. []

Q6: What is known about the pharmacokinetic profile of this compound derivatives?

A6: Studies on a related compound, [131I]N-(2-diethylaminoethyl)-3-iodo-4-methoxybenzamide ([131I]IMBA), demonstrate favorable pharmacokinetics for melanoma imaging. [] It exhibits high tumor uptake, rapid renal clearance, and low non-target tissue background, making it promising for diagnostic applications. []

Q7: Has the efficacy of this compound or its derivatives been demonstrated in cellular or animal models?

A7: Yes, research demonstrates the in vitro and in vivo efficacy of this compound derivatives: * Anti-viral activity: A study highlighted the effectiveness of 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) against various EV71 strains, showing promising antiviral activity in vitro. []* Melanoma imaging: In vivo studies utilizing [131I]IMBA in mice models successfully visualized both primary subcutaneous tumors and lung metastases, demonstrating its potential for melanoma detection. []

Q8: Which analytical techniques are employed in the study of this compound?

A8: Researchers utilize a range of analytical techniques to study this compound, including:* Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is crucial for structural elucidation and confirming the identity of synthesized compounds. []* Mass Spectrometry (MS): Employed to verify molecular weight and analyze fragmentation patterns. [] * High-Performance Liquid Chromatography (HPLC): Used to isolate and purify this compound from complex mixtures, as demonstrated in studies isolating it from plant extracts. []* Bioassays: Various bioassays, including antimicrobial, cytotoxic, and antiviral assays, are employed to assess the biological activity of this compound and its derivatives. [, ]

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